1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the first position, an isopropyl group at the fifth position, and an amine group at the fourth position of the pyrazole ring. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 1-methyl-3-oxobutan-2-one with isopropylhydrazine under acidic or basic conditions can yield the desired pyrazole derivative.
Reaction Conditions:
Reagents: 1-methyl-3-oxobutan-2-one, isopropylhydrazine
Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Solvents: Ethanol, methanol, or water
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), or acylating agents (e.g., acetic anhydride).
Major Products
Oxidation: Formation of nitroso or nitro pyrazole derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in microbial growth, leading to its antimicrobial activity. The exact pathways and molecular targets would require further detailed studies.
Comparison with Similar Compounds
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an isopropyl group.
3,5-dimethyl-1H-pyrazol-4-amine: Lacks the isopropyl group, leading to different chemical and biological properties.
1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine: Isomeric compound with different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives.
Biological Activity
1-Methyl-5-(propan-2-yl)-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and antimicrobial properties, and presents relevant data from various studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of appropriate pyrazole derivatives with specific alkylating agents. The compound's structure features a pyrazole ring with a methyl group and an isopropyl group contributing to its unique properties.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid into prostaglandins.
Key Findings:
- Mechanism of Action: The compound modulates inflammatory pathways by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators.
- Efficacy: In vitro studies have shown that derivatives of this compound can significantly reduce inflammation markers in cell-based assays .
2. Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic activity. The analgesic effects are often linked to its ability to inhibit pain pathways associated with inflammation.
Research Insights:
- Pain Models: Experimental models indicate that this compound can effectively reduce pain responses in animal studies, suggesting its potential as a therapeutic agent for pain management.
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies reveal that it exhibits activity against various bacterial strains.
Data Summary:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas syringae | 1.56 mg/L |
Escherichia coli | 2.00 mg/L |
Staphylococcus aureus | 0.75 mg/L |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
Case Studies and Comparative Analysis
Several studies have compared the biological activity of this compound with structurally similar pyrazole derivatives.
Comparative Activity Table:
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amines | Anti-inflammatory, analgesic | Different substitution pattern |
N-[1-Ethyl-3,5-dimethyl]-1H-pyrazol-4-amines | Antimicrobial | Variation in alkyl substituents |
3-Amino-pyrazole derivatives | Diverse biological targets | Basic amino group on the pyrazole ring |
This table highlights how variations in substituents influence biological activity and chemical properties among pyrazole compounds, showcasing the unique profile of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amino dihydrochloride within this class.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-methyl-5-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,8H2,1-3H3 |
InChI Key |
SGEMDBSQVGTATH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1C)N |
Origin of Product |
United States |
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